5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine
Description
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine is a fluorinated thiazole derivative characterized by a trifluorophenylmethyl substituent at the 5-position of the thiazole ring. The compound’s molecular formula is C₁₁H₉F₃N₂S, with a molecular weight of 258.26 g/mol (). The trifluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.
Structure
3D Structure
Properties
IUPAC Name |
5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-7-2-1-5(8(12)9(7)13)3-6-4-15-10(14)16-6/h1-2,4H,3H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFLMKPFPJGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=CN=C(S2)N)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the foundational method for constructing the 1,3-thiazole core. This approach involves cyclocondensation of α-haloketones with thiourea derivatives. For 5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine, the critical precursor is α-bromo-(2,3,4-trifluorophenyl)acetone.
Key Steps :
- Bromination of (2,3,4-Trifluorophenyl)acetone :
Treatment with phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at ambient temperature yields the α-bromo derivative. Optimal conditions require stoichiometric brominating agents to minimize di-bromination byproducts. - Cyclization with Thiourea :
The α-bromo intermediate reacts with thiourea in ethanol under reflux (65–75°C), facilitating thiazole ring formation. Mechanistically, thiourea attacks the electrophilic α-carbon, followed by cyclodehydration to yield the 2-aminothiazole scaffold.
Representative Data :
| Step | Reagents/Conditions | Yield | Characterization (ESI-MS) |
|---|---|---|---|
| Bromination | PhNMe3·Br3, THF, r.t., 1 h | 85% | N/A |
| Cyclization | Thiourea, EtOH, 65–75°C, 2 h | 57% | m/z 263 (M + H)+ |
Post-Cyclization Modification Strategies
Mannich Reaction for 5-Substitution
For analogs where direct ketone functionalization is impractical, post-cyclization Mannich reactions enable introduction of the (2,3,4-trifluorophenyl)methyl group.
Procedure :
- Synthesis of 5-Unsubstituted Thiazol-2-amine :
Initial Hantzsch synthesis yields 4-substituted-1,3-thiazol-2-amine (e.g., 4-methyl derivative). - Mannich Functionalization :
Treatment with formaldehyde and (2,3,4-trifluorophenyl)methanamine in acetic acid under microwave irradiation (170°C, 30 min) introduces the benzyl moiety at the 5-position.
Optimization Insights :
- Microwave irradiation enhances reaction rates and yields compared to conventional heating.
- Acidic conditions (acetic acid) promote imine formation and subsequent nucleophilic attack at the thiazole’s 5-position.
Yield Comparison :
| Method | Conditions | Yield |
|---|---|---|
| Conventional Heating | AcOH, 100°C, 12 h | 42% |
| Microwave Irradiation | AcOH, 170°C, 30 min | 68% |
Alternative Routes via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 5-bromomethyl-thiazol-2-amine and 2,3,4-trifluorophenylboronic acid offers a modular approach.
Reaction Scheme :
- Preparation of 5-Bromomethyl-thiazol-2-amine :
Bromination of 5-methyl-thiazol-2-amine using N-bromosuccinimide (NBS) under radical initiation. - Coupling with Boronic Acid :
Pd(PPh3)4 catalyzes the cross-coupling in a mixed solvent system (toluene/ethanol/H2O) at 80°C.
Advantages :
- Enables late-stage diversification of the aryl group.
- Compatible with sensitive functional groups due to mild conditions.
Limitations :
- Requires synthesis of 5-bromomethyl precursor, adding synthetic steps.
- Boronic acid derivatives of highly fluorinated arenes may exhibit low reactivity.
Analytical Characterization and Quality Control
Spectroscopic Profiling
1H-NMR Analysis :
- Aromatic Protons : Multiplets between δ 7.20–8.04 ppm correspond to the 2,3,4-trifluorophenyl group.
- Thiazole Protons : Singlet at δ 6.85–7.08 ppm (H-4).
- Methylene Bridge : Doublet (J = 14.3 Hz) at δ 4.23 ppm (CH2).
Mass Spectrometry :
Purity Assessment :
Industrial-Scale Production Considerations
Process Optimization
Key Factors :
- Solvent Selection : Ethanol and THF are preferred for bromination/cyclization due to cost and recyclability.
- Catalyst Loadings : Reduced Pd concentrations (0.5 mol%) in cross-coupling reactions minimize metal contamination.
- Waste Management : Bromide byproducts require neutralization prior to disposal to meet environmental regulations.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| (2,3,4-Trifluorophenyl)acetone | 320 |
| Thiourea | 12 |
| Pd(PPh3)4 | 1,200 |
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted trifluorobenzyl derivatives.
Scientific Research Applications
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogenated Benzyl Derivatives
5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine ():
- Molecular weight: 224.71 g/mol (vs. 258.26 for the trifluorophenyl analog).
- Substituent: Chlorine at the 2-position of the phenyl ring.
- Impact: Chlorine increases electron-withdrawing effects but offers lower lipophilicity compared to fluorine. The compound’s melting point (MP) and solubility are influenced by reduced halogen size.
- 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine (): Combines chloro (3-position) and fluoro (4-position) substituents. Molecular formula: C₁₀H₈ClFN₂S.
- 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (): Substituent: Trifluoromethyl (-CF₃) group at the 3-position. Molecular weight: 271.25 g/mol (hydrochloride salt).
Fluorinated Derivatives
- 5-(4-Fluorophenyl)-1,3-thiazol-2-amine ():
- Simpler structure with a single fluorine substituent.
- Lower molecular weight (194.22 g/mol ) and reduced metabolic stability compared to multi-fluorinated analogs.
Antiproliferative and Antimicrobial Effects
- Benzothiazole-Triazole Hybrids (): Exhibit antiproliferative activity, with IC₅₀ values in the µM range . The benzothiazole motif enhances DNA intercalation or kinase inhibition.
- 1,3,4-Thiadiazole Derivatives (): Known for fungicidal and insecticidal activities. For example, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine () demonstrates broad-spectrum bioactivity due to the thiadiazole ring’s electron-deficient nature.
Fluorination and Bioactivity
- The trifluorophenyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases or GPCRs) compared to non-fluorinated analogs. Fluorine’s inductive effects also stabilize metabolic degradation, improving pharmacokinetics.
Toxicity and Hazard Profiles
- 5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine (): Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
- Trifluorophenyl Analogs : While specific data are unavailable, fluorinated compounds often exhibit lower acute toxicity but require evaluation of long-term metabolic byproducts (e.g., fluoroacetate).
Tabulated Comparison of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Bioactivity Highlights |
|---|---|---|---|---|
| 5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine | C₁₁H₉F₃N₂S | 258.26 | 2,3,4-Trifluorophenyl | Enhanced metabolic stability |
| 5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine | C₁₀H₉ClN₂S | 224.71 | 2-Chlorophenyl | Moderate antiproliferative |
| 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | C₁₁H₉F₃N₂S | 271.25 | 3-Trifluoromethyl | High lipophilicity |
| 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | C₉H₇FN₂S | 194.22 | 4-Fluorophenyl | Base model for fluorinated analogs |
Biological Activity
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features, including the trifluoromethyl group and thiazole ring, contribute to its diverse pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 926188-02-5
- Molecular Formula : C11H9F3N2S
- Molecular Weight : 244.24 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-based compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer) with IC50 values below 10 μg/mL .
In particular, the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds by modifying their electronic properties and increasing binding affinity to target proteins involved in cell proliferation.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 5c | MCF-7 | 1.14 | Tubulin polymerization inhibition |
| 5d | MCF-7 | 2.41 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are also noteworthy. Compounds in this class have been evaluated for their effectiveness against bacterial strains. For example, a related thiazole compound exhibited good antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiazole ring and the phenyl substituents significantly influence biological activity. The presence of a trifluoromethyl group at the para position of the phenyl ring enhances lipophilicity and bioavailability, which is crucial for improved therapeutic efficacy .
Case Studies
- Anticancer Activity : A recent publication focused on a series of thiazole derivatives, including those similar to this compound. The study reported that these compounds effectively inhibited cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another study examined the antimicrobial properties of various thiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics due to their ability to disrupt bacterial biofilms and inhibit growth .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example:
- Step 1 : Condensation of 2,3,4-trifluorobenzyl derivatives with thiosemicarbazide under reflux in ethanol or acetonitrile .
- Step 2 : Cyclization of intermediates using catalysts like triethylamine or POCl3 to form the thiazole ring .
- Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) ensures high purity .
- Key Considerations : Microwave-assisted synthesis can enhance reaction efficiency and yield .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., SHELX programs for refinement ). Fluorine atoms’ positions are critical due to their strong electron-withdrawing effects .
- Spectroscopy :
- <sup>1</sup>H/<sup>19</sup>F NMR : Assigns protons and fluorines in the trifluorophenyl group (e.g., coupling patterns at δ 6.8–7.2 ppm for aromatic protons) .
- IR Spectroscopy : Confirms N-H stretches (~3300 cm<sup>-1</sup>) and C-S vibrations (~650 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) may reduce side reactions during thiazole ring formation .
- Temperature Control : Microwave irradiation (100–120°C) reduces reaction time from 12 hours to 30 minutes .
- Data Contradiction : While POCl3 is effective for cyclization, it may hydrolyze moisture-sensitive intermediates; anhydrous conditions are critical .
Q. What computational approaches predict the biological activity of fluorinated thiazole derivatives?
- Methodological Answer :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. For example, trifluorophenyl groups increase electrophilicity, enhancing target binding .
- Molecular Docking : Screens against enzymes like MAP kinase (e.g., AGN-PC-0JVH7U in shows affinity for MAPK8) .
- Validation : Experimental IC50 values from enzyme inhibition assays validate computational predictions .
Q. How do fluorinated substituents influence the reactivity and stability of this compound?
- Methodological Answer :
- Electronic Effects : Fluorine atoms decrease electron density on the phenyl ring, directing electrophilic substitution to specific positions (meta/para) .
- Steric Effects : 2,3,4-Trifluorophenyl groups introduce steric hindrance, affecting nucleophilic attack on the thiazole ring .
- Stability Studies : Accelerated degradation tests (pH 1–13) reveal hydrolytic stability at neutral pH but instability under strong acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
